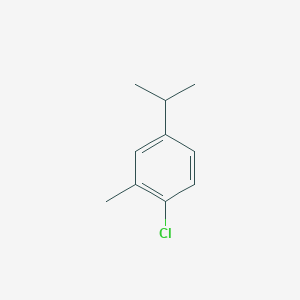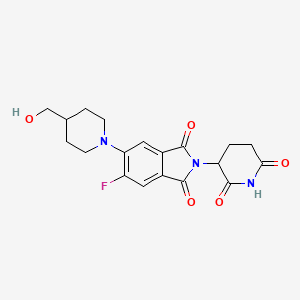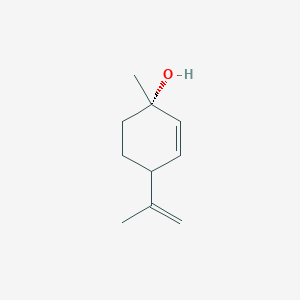
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is also known by several synonyms, including (+)-p-Mentha-2,8-dien-1-ol and cis-Isolimonenol . This compound is a derivative of cyclohexene and is characterized by its isopropenyl and methyl substituents on the cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol typically involves the use of D-limonene as a starting material. The synthetic route includes several key steps:
Epoxidation: D-limonene undergoes epoxidation to form 1,2-epoxy-limonene.
Ring Opening: The epoxide ring is opened using a selective ring-opening catalyst such as zirconyl sulfate.
Oxidation and Elimination: The intermediate product is then subjected to oxidation and elimination reactions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves continuous reactions and the use of environmentally friendly catalysts to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where the isopropenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenes .
Aplicaciones Científicas De Investigación
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mecanismo De Acción
The mechanism by which (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets. It is believed to modulate specific pathways related to its biological activities, although detailed studies are still required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- (+)-p-Mentha-2,8-dien-1-ol
- cis-Isolimonenol
Uniqueness
What sets (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol apart from similar compounds is its specific stereochemistry, which can influence its reactivity and biological activity. This unique configuration can result in different interactions with biological targets and varied applications in research and industry .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9?,10-/m1/s1 |
Clave InChI |
MKPMHJQMNACGDI-QVDQXJPCSA-N |
SMILES isomérico |
CC(=C)C1CC[C@](C=C1)(C)O |
SMILES canónico |
CC(=C)C1CCC(C=C1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


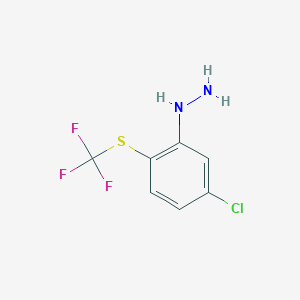
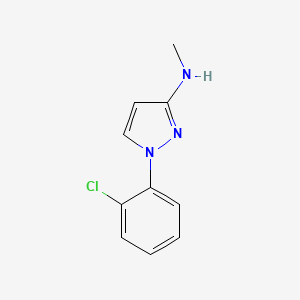
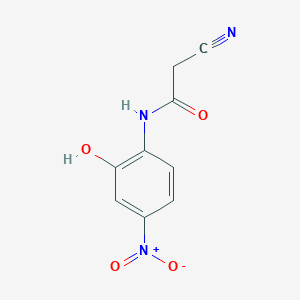
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
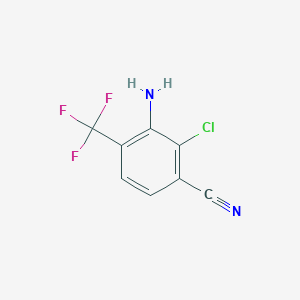
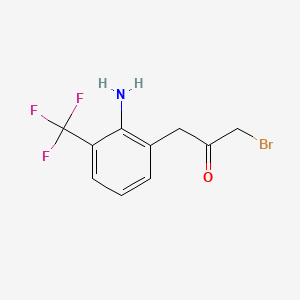
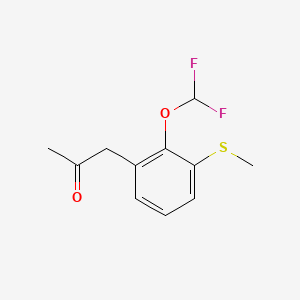
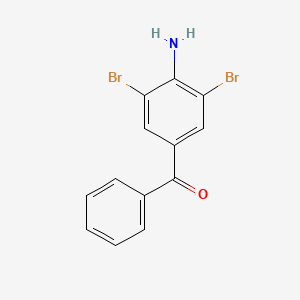
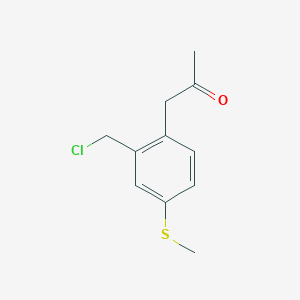
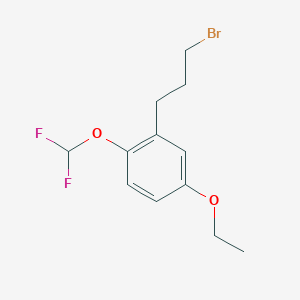
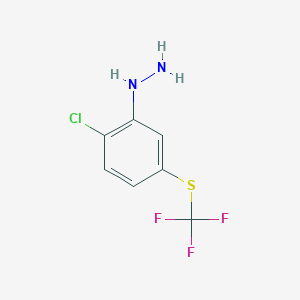
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
